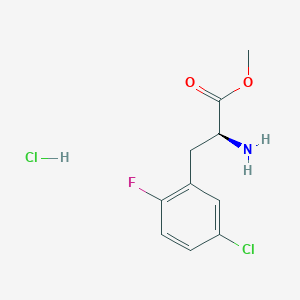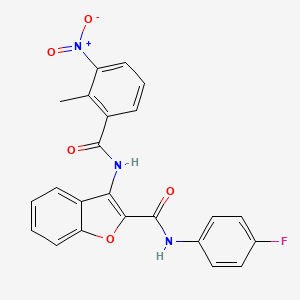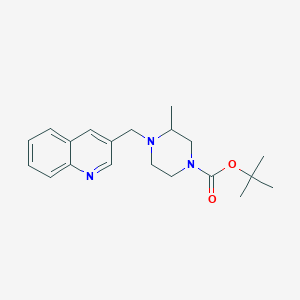
Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate is not fully understood. However, it is believed to interact with specific targets in biological systems, such as enzymes and receptors, leading to modulation of their activity. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, it has been shown to have antimicrobial activity against certain bacteria and viruses.
実験室実験の利点と制限
One advantage of using Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate in lab experiments is its versatility. It can be used as a tool compound for studying the function of specific proteins and enzymes in biological systems. It can also be used as a therapeutic agent in various disease models. One limitation of using this compound is its potential toxicity. Further studies are needed to determine its optimal dosage and potential side effects.
将来の方向性
There are several future directions for research on Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate. One direction is to further elucidate its mechanism of action and identify its specific targets in biological systems. Another direction is to optimize its therapeutic potential in various disease models. Additionally, its potential for use in drug delivery systems and as a diagnostic tool should be explored. Finally, further studies are needed to determine its safety and potential side effects in vivo.
合成法
The synthesis of Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate involves the reaction between 3-quinolinecarboxaldehyde and tert-butyl 4-(chloromethyl)piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atom by the quinoline group, followed by cyclization to form the piperazine ring. The final product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential as a therapeutic agent in the treatment of cancer, neurological disorders, and infectious diseases. It has also been used as a tool compound for studying the function of certain proteins and enzymes in biological systems.
特性
IUPAC Name |
tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-13-23(19(24)25-20(2,3)4)10-9-22(15)14-16-11-17-7-5-6-8-18(17)21-12-16/h5-8,11-12,15H,9-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNTZOVUQHMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=CC3=CC=CC=C3N=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


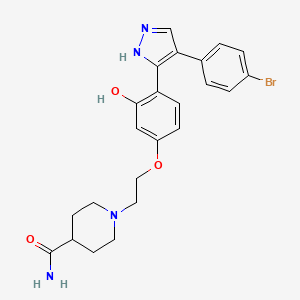
![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)
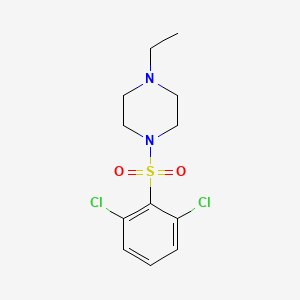
![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2623944.png)

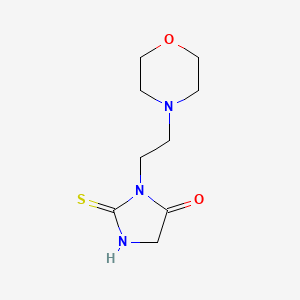

![1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2623952.png)
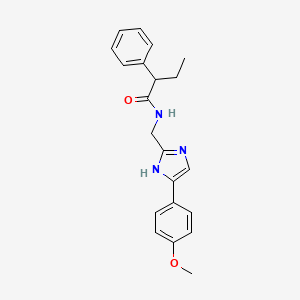
![(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide](/img/structure/B2623954.png)
![1-(2-Chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2623955.png)
